4-Phenylbutylamine Hydrochloride

Catalog No.
S903927
CAS No.
30684-06-1
M.F
C10H16ClN
M. Wt
185.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylbutylamine Hydrochloride

CAS Number

30684-06-1

Product Name

4-Phenylbutylamine Hydrochloride

IUPAC Name

4-phenylbutan-1-amine;hydrochloride

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

InChI

InChI=1S/C10H15N.ClH/c11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H

InChI Key

DGDORWAJHREUEO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCN.Cl

Canonical SMILES

C1=CC=C(C=C1)CCCCN.Cl

4-Phenylbutylamine Hydrochloride is a hydrochloride salt of 4-Phenylbutylamine, an organic compound characterized by its phenyl group attached to a four-carbon butyl chain ending in an amine group. Its molecular formula is C10H16ClNC_{10}H_{16}ClN, with a molecular weight of approximately 185.69 g/mol. This compound appears as a colorless solid and is primarily utilized in research and pharmaceutical applications due to its biochemical properties and interactions with various biological targets .

  • In Vitro and In Vivo Studies


    4-PhBuH is being investigated in cell and animal models to understand its biological effects. These studies aim to elucidate how 4-PhBuH interacts with cellular processes and explore its potential therapeutic applications.

    For instance, a study published in the scientific journal "Neurochemical Research" examined the effect of 4-PhBuH on a specific protein implicated in neurodegenerative diseases [].

  • Metabolism and Transport Studies

    Researchers are also interested in understanding how 4-PhBuH is absorbed, metabolized, and eliminated by the body. These studies are crucial for determining the safe and effective administration of 4-PhBuH in potential therapeutic applications.

    An example of such research can be found in a scientific article published in "Drug Metabolism and Disposition," which explored the metabolism of 4-PhBuH in rats [].

, including:

  • Oxidation: It can be oxidized to yield ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form secondary or tertiary amines, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups, often using alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

  • Oxidation: 4-Phenylbutanone or 4-Phenylbutanoic acid.
  • Reduction: N-substituted phenylbutylamines.
  • Substitution: Various substituted phenylbutyl derivatives.

4-Phenylbutylamine Hydrochloride exhibits significant biological activity, primarily as a competitive inhibitor of monoamine oxidase A, an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of monoamines, potentially affecting mood and anxiety levels. Additionally, it has been shown to induce apoptosis in certain cell lines and alter gene expression related to cell cycle progression .

Mechanism of Action

The compound binds to the active site of monoamine oxidase A, preventing the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This interaction highlights its potential therapeutic applications in treating mood disorders .

The synthesis of 4-Phenylbutylamine Hydrochloride can be accomplished through several methods:

  • Reduction of 4-Phenylbutyronitrile: This method involves hydrogenating 4-Phenylbutyronitrile in the presence of a catalyst like palladium on carbon. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.
  • Direct Amination: This method can involve the reaction of phenyl butyric acid derivatives with ammonia or amines under specific conditions.

Industrial production typically employs large-scale hydrogenation processes, ensuring high yield and purity through controlled reaction conditions.

4-Phenylbutylamine Hydrochloride finds applications in various fields:

  • Pharmaceuticals: As a potential treatment for mood disorders due to its role as a monoamine oxidase inhibitor.
  • Research Chemicals: Used in biochemical studies involving enzyme inhibition and metabolic pathways.
  • Material Science: Employed in the functionalization of carbon nanotubes and other nanomaterials .

Studies indicate that 4-Phenylbutylamine Hydrochloride interacts with multiple biological targets, notably:

  • Monoamine Oxidase A: As mentioned earlier, it acts as a competitive inhibitor.
  • Trypsin-1: The compound also exhibits competitive inhibition against trypsin-1, which may influence protein digestion processes .

These interactions underscore its potential utility in both therapeutic contexts and biochemical research.

Several compounds share structural similarities with 4-Phenylbutylamine Hydrochloride. Here’s a comparison highlighting its uniqueness:

CompoundStructure DescriptionUnique Features
PhenylethylamineShorter ethyl chainWeaker effects on enzyme activity compared to 4-phenylbutylamine
BenzylamineContains a benzyl group instead of butylShorter alkane chain leads to different biological activity
4-Phenylbutyric AcidFour-carbon chain with a carboxylic acid functional groupExhibits weaker inhibitory effects on platelet aggregation
β-PhenylethylamineTwo-carbon chain attached to phenylLess pronounced effects on enzyme activity
3-PhenylpropanolAlcohol functional group instead of amineContrasting effects on energy metabolism in platelets

Uniqueness

The longer butyl chain in 4-Phenylbutylamine Hydrochloride contributes to its distinct chemical properties and biological activities compared to shorter-chain analogs like phenylethylamine and benzylamine. Its ability to act as a potent inhibitor for specific enzymes further differentiates it within this class of compounds .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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